

# Solubility and Stability of 2-(Diisopropylamino)ethanethiol: A Technical Guide

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## Compound of Interest

Compound Name: 2-(Diisopropylamino)ethanethiol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties, and the theoretical and experimental considerations regarding the solubility and stability of **2-(Diisopropylamino)ethanethiol**. Given the limited publicly available data on this specific compound, this document emphasizes the general characteristics of aminothiols and furnishes detailed experimental protocols for researchers to determine these properties in their own laboratory settings.

## Physicochemical Properties

**2-(Diisopropylamino)ethanethiol** is an organic compound containing both a tertiary amine and a thiol functional group.<sup>[1][2]</sup> Its structure influences its chemical reactivity and physical properties. A summary of its key physicochemical properties is presented below.

Property	Value	Source
Molecular Formula	C8H19NS	[1][2][3]
Molecular Weight	161.31 g/mol	[1][2]
CAS Number	5842-07-9	[1][2]
Boiling Point	398.5 K (at 2.1 kPa)	[1]
IUPAC Name	2-[di(propan-2-yl)amino]ethanethiol	[2]
LogP (Octanol/Water Partition Coefficient)	2.035 (Crippen Method)	[4]
Log10 of Water Solubility (mol/L)	-2.04 (Crippen Method)	[4]

Note: The LogP and water solubility values are predicted based on computational methods and should be confirmed by experimental data.

## Solubility Profile

The solubility of a compound is a critical parameter in drug development and various research applications. The structure of **2-(Diisopropylamino)ethanethiol**, with its polar amino and thiol groups and nonpolar diisopropyl groups, suggests a mixed solubility profile.

Expected Solubility in Common Solvents:

- Polar Protic Solvents** (e.g., water, ethanol, methanol): The presence of the amino and thiol groups, which can participate in hydrogen bonding, suggests some solubility in polar protic solvents.[5] The tertiary amine can be protonated in acidic aqueous solutions, which would significantly increase its water solubility.
- Polar Aprotic Solvents** (e.g., DMSO, DMF, acetone): Good solubility is expected in these solvents due to dipole-dipole interactions.
- Nonpolar Solvents** (e.g., hexane, toluene): The nonpolar diisopropyl groups suggest some solubility in nonpolar solvents, following the "like dissolves like" principle.

## Quantitative Solubility Data:

As of this writing, specific quantitative solubility data for **2-(Diisopropylamino)ethanethiol** in a range of common solvents is not extensively available in the public domain. Researchers should determine this experimentally. The following table provides a template for recording such data.

Solvent	Temperature (°C)	Solubility (mg/mL)	Molar Solubility (mol/L)	Method
Water (pH 5)	25	Shake-Flask		
Water (pH 7.4)	25	Shake-Flask		
Water (pH 9)	25	Shake-Flask		
Ethanol	25	Shake-Flask		
Methanol	25	Shake-Flask		
DMSO	25	Shake-Flask		
Acetone	25	Shake-Flask		
Acetonitrile	25	Shake-Flask		
Hexane	25	Shake-Flask		
Toluene	25	Shake-Flask		

## Experimental Protocol for Equilibrium Solubility Determination

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.<sup>[6]</sup>

## Materials and Equipment:

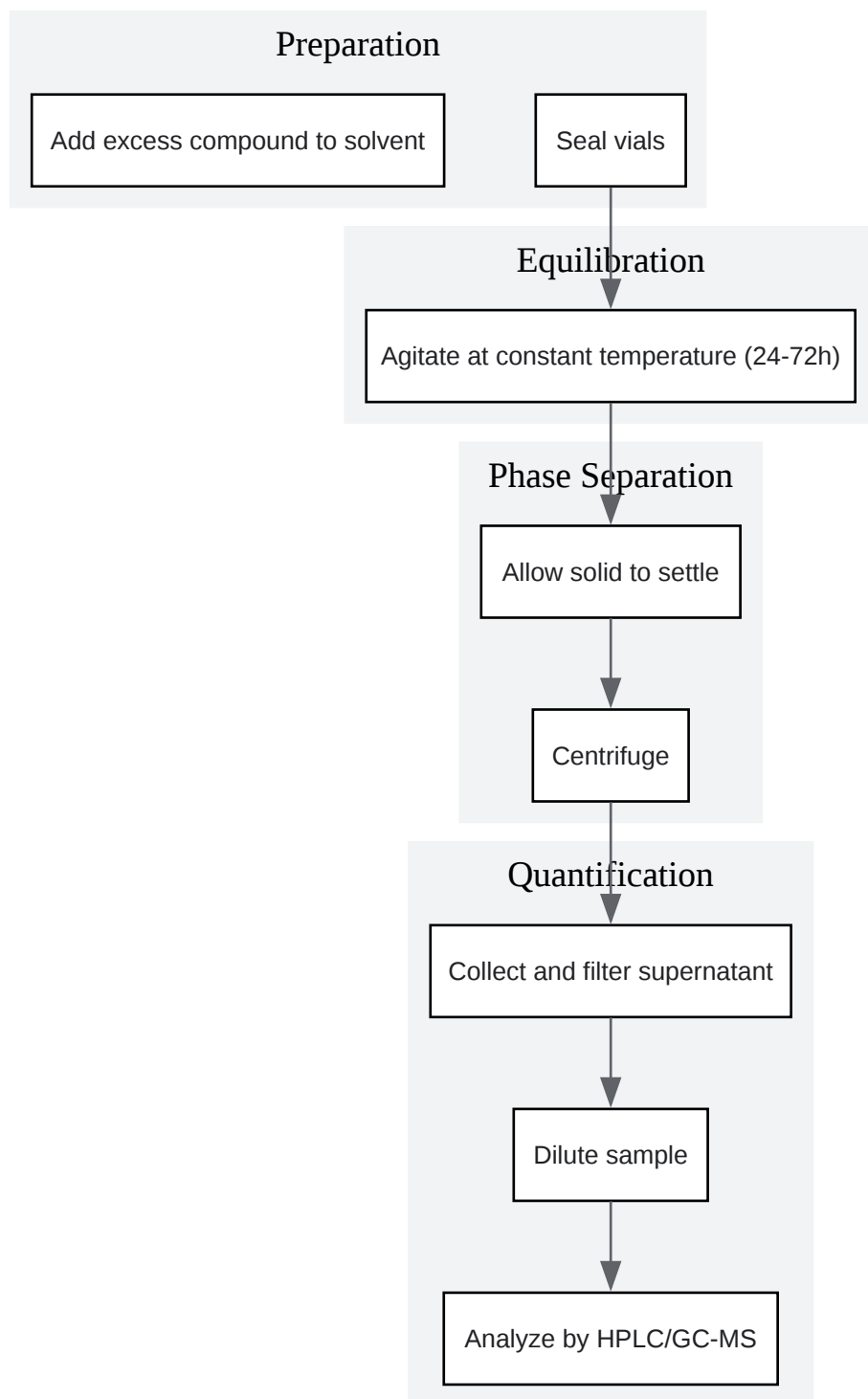
- **2-(Diisopropylamino)ethanethiol**

- Selected solvents of high purity
- Glass vials with screw caps
- Analytical balance
- Shaker or orbital incubator capable of maintaining a constant temperature
- Centrifuge
- Syringe filters (e.g., 0.22  $\mu\text{m}$  PTFE or PVDF)
- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system
- Volumetric flasks and pipettes

Procedure:

- Preparation: Add an excess amount of **2-(Diisopropylamino)ethanethiol** to a vial containing a known volume of the solvent. The excess solid should be visible to ensure that saturation is reached.
- Equilibration: Seal the vials and place them in a shaker or incubator at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.<sup>[7]</sup>
- Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples to further separate the undissolved solid.
- Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any remaining solid particles.
- Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of **2-(Diisopropylamino)ethanethiol** using a validated analytical method such as HPLC or GC-MS.

- Data Analysis: Calculate the solubility from the measured concentration of the saturated solution.



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## Workflow for Equilibrium Solubility Determination

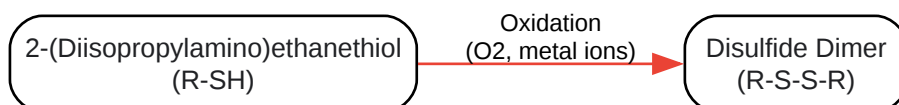
## Stability Profile and Degradation Pathways

Thiols are susceptible to oxidation, which is a primary degradation pathway.[8] The stability of **2-(Diisopropylamino)ethanethiol** can be influenced by several factors:

- pH: The stability of the thiol group can be pH-dependent.
- Temperature: Higher temperatures generally accelerate degradation reactions.[8]
- Light: Exposure to light, particularly UV light, can catalyze oxidation.[8]
- Oxygen: The presence of atmospheric oxygen is a key factor in the oxidation of thiols.[8]
- Metal Ions: Trace metal ions can catalyze the oxidation of thiols.

### Potential Degradation Pathway:

The most common degradation pathway for thiols is oxidation to form disulfides. In the case of **2-(Diisopropylamino)ethanethiol**, this would result in the formation of the corresponding disulfide dimer. Further oxidation could potentially lead to the formation of sulfinic and sulfonic acids, although this is less common under typical storage conditions.



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### Primary Oxidative Degradation Pathway for Thiols

## Experimental Protocol for Stability Assessment

A stability study is essential to determine the shelf-life and appropriate storage conditions for **2-(Diisopropylamino)ethanethiol**.

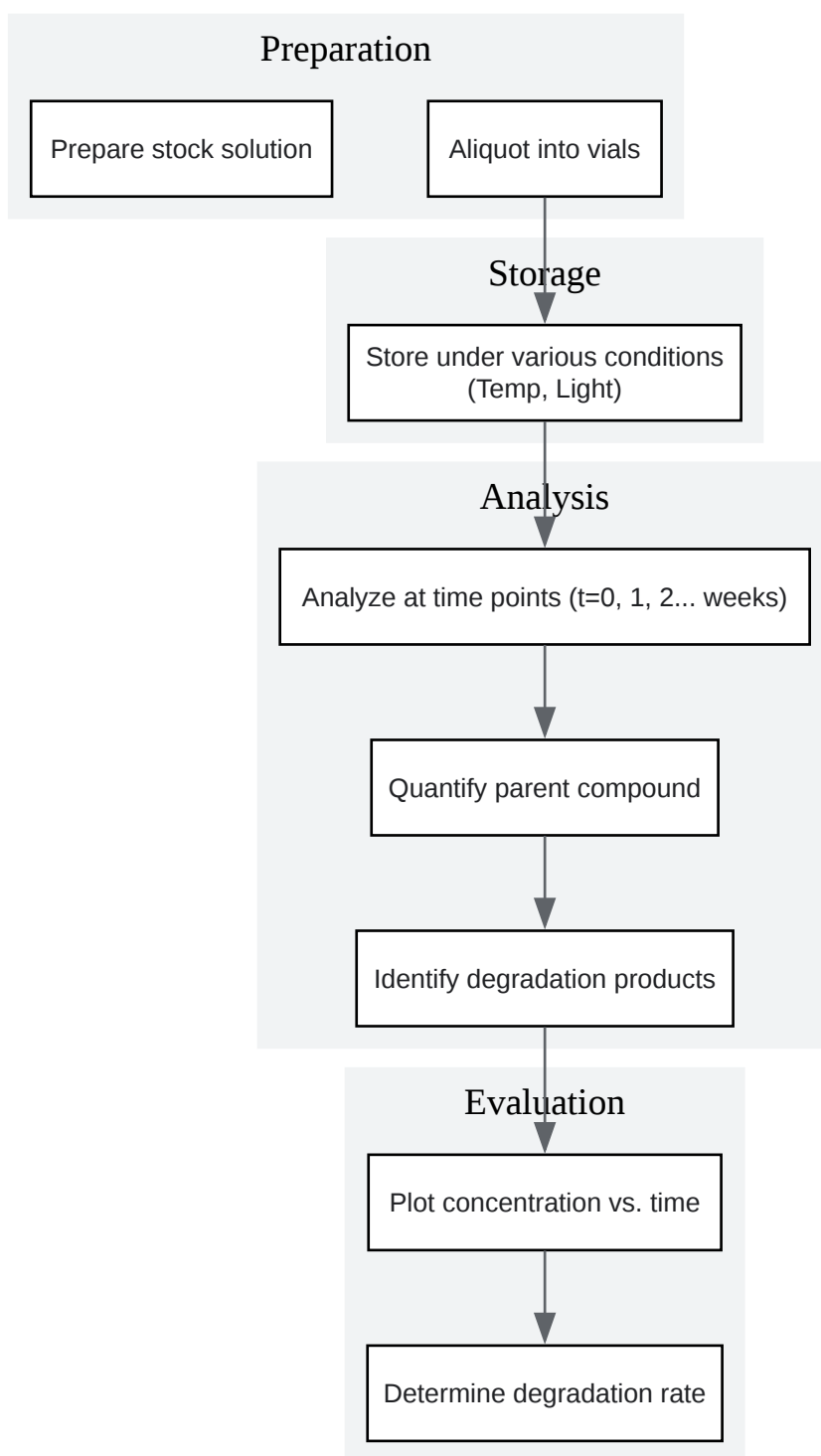
### Materials and Equipment:

- **2-(Diisopropylamino)ethanethiol**

- A selected solvent in which the compound is soluble and stable for the initial analysis
- Vials (clear and amber)
- Environmental chambers or incubators for controlled temperature and humidity
- Light source for photostability testing (optional)
- HPLC or GC-MS system

Procedure:

- Sample Preparation: Prepare a solution of **2-(Diisopropylamino)ethanethiol** of known concentration in the chosen solvent.
- Storage Conditions: Aliquot the solution into multiple vials. Store sets of vials under different conditions, for example:
  - Refrigerated (2-8 °C) in the dark
  - Room temperature (~25 °C) in the dark
  - Room temperature (~25 °C) with light exposure
  - Elevated temperature (e.g., 40 °C) in the dark
- Time Points: Designate specific time points for analysis (e.g., 0, 1, 2, 4, 8, 12 weeks).
- Analysis: At each time point, analyze the samples by a stability-indicating analytical method (e.g., HPLC) to quantify the concentration of the parent compound. Monitor for the appearance of degradation products.
- Data Evaluation: Plot the concentration of **2-(Diisopropylamino)ethanethiol** as a function of time for each storage condition. This will allow for the determination of the degradation rate and the establishment of recommended storage conditions.



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### Workflow for Stability Assessment

## Conclusion



While specific experimental data on the solubility and stability of **2-(Diisopropylamino)ethanethiol** is limited, this guide provides a framework for understanding its expected behavior based on the principles of organic chemistry. For researchers and drug development professionals, the experimental determination of these properties is crucial. The detailed protocols provided herein offer a systematic approach to generating the necessary data to ensure the effective and reliable use of this compound in further applications.

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